Heptylzinc bromide solution

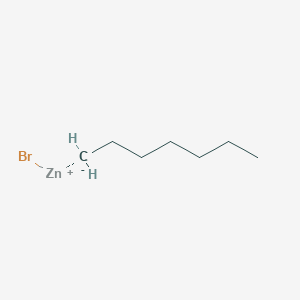

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

bromozinc(1+);heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBACIVWUWRSWLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Heptylzinc Bromide Solution

Direct Synthesis Approaches from Alkyl Halides

The most straightforward and widely used method for preparing heptylzinc bromide is the direct insertion of metallic zinc into the carbon-halogen bond of a heptyl halide, typically 1-bromoheptane (B155011). This process is an oxidative addition, where the zinc metal is oxidized from its elemental state (Zn(0)) to the +2 oxidation state (Zn(II)). libretexts.org

Standard zinc dust or powder often has a passivating layer of zinc oxide on its surface, which impedes its reaction with alkyl halides. google.com To overcome this, highly reactive zinc, often denoted as Zn*, is employed. Rieke Zinc is a prominent form of highly reactive zinc, prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium metal in the presence of an electron carrier like naphthalene. researchgate.netnih.gov This process generates a black or dark gray powder of high-purity, nano-to-micron-sized zinc particles with a large, oxide-free surface area, rendering it exceptionally reactive. researchgate.netnih.gov

The reaction involves the direct oxidative addition of this activated zinc to 1-bromoheptane in an anhydrous aprotic solvent, most commonly tetrahydrofuran (B95107) (THF). riekemetals.comsigmaaldrich.com The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the air- and moisture-sensitive organozinc reagent. riekemetals.com For primary alkyl bromides like 1-bromoheptane, the reaction with Rieke Zinc proceeds efficiently, often at room temperature over several hours, to yield the heptylzinc bromide solution. riekemetals.comacs.org The resulting organozinc reagent is generally not isolated but used in situ as a solution. wikipedia.org The presence of certain salts, such as lithium chloride (LiCl), can facilitate the reaction by forming soluble adducts with the organozinc compound, which helps to remove it from the metal surface and maintain the reactivity of the zinc. wikipedia.orgresearchgate.net

Table 1: Representative Conditions for Direct Synthesis using Activated Zinc

| Zinc Source | Precursor | Activators/Additives | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|---|

| Rieke Zinc (Li/Naphthalene) | 1-Bromoheptane | None required | THF | Room Temperature | 3-4 hours riekemetals.com |

The quality of the this compound is directly dependent on the purity of its precursor, 1-bromoheptane (also known as n-heptyl bromide). innospk.com This starting material is most commonly synthesized via a nucleophilic substitution reaction (typically Sₙ2) from 1-heptanol (B7768884). chegg.com In a typical laboratory preparation, 1-heptanol is treated with hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and a strong acid like sulfuric acid (H₂SO₄). innospk.comprepchem.com

The reaction mixture is usually heated to drive the substitution to completion. prepchem.com After the reaction, a careful workup procedure is critical. The crude 1-bromoheptane must be separated from unreacted 1-heptanol, water, and potential byproducts such as diheptyl ether, which can form under the acidic conditions. prepchem.com Purification typically involves washing the organic layer with concentrated sulfuric or hydrochloric acid to remove the ether, followed by a wash with water and a sodium bicarbonate solution to neutralize any remaining acid. prepchem.com The final step is drying over an agent like anhydrous calcium chloride and subsequent distillation to obtain pure 1-bromoheptane. prepchem.com Ensuring high purity (≥99%) is essential, as residual alcohol or water would quench the organozinc reagent upon its formation. innospk.com

Functional Group Exchange Methodologies

While direct synthesis is common for heptylzinc bromide, functional group exchange, or transmetalation, represents an alternative preparative route. wikipedia.org This strategy involves the transfer of an organic group from a more electropositive metal to a zinc salt. For instance, a pre-formed organolithium or Grignard reagent can be reacted with a zinc halide like zinc bromide (ZnBr₂). researchgate.netgoogle.com

However, creating the precursor heptylmagnesium bromide or heptyllithium reagent is incompatible with many functional groups, a limitation that organozinc chemistry often seeks to overcome. google.com A more relevant exchange methodology is the halogen-zinc exchange, where a pre-existing, often more reactive, organozinc compound is used to form the desired product from an alkyl halide. researchgate.net For simple, unfunctionalized alkyl bromides like 1-bromoheptane, these exchange methods are generally less direct and offer fewer advantages compared to the oxidative addition to activated zinc. researchgate.netbeilstein-journals.org Therefore, the direct insertion method remains the most practical and frequently employed approach for generating heptylzinc bromide solutions. riekemetals.com

Standardization and Characterization of Heptylzinc Bromide Solutions

Once prepared, it is crucial to determine the precise concentration and purity of the this compound before its use in subsequent chemical reactions. This is accomplished through a combination of titration and analytical techniques.

The molarity of organozinc solutions cannot be accurately determined by simple acid-base titrations due to difficulties in endpoint detection and interference from potential basic impurities. thieme-connect.de A more reliable method is iodometric titration. beilstein-journals.orgorgsyn.org This technique relies on the rapid and quantitative reaction between the organozinc reagent and elemental iodine (I₂).

In a common procedure, an accurately weighed sample of iodine is dissolved in dry THF, often in the presence of lithium chloride to ensure all zinc salts formed during the titration remain soluble and the endpoint is sharp and clear. researchgate.net The this compound is then added dropwise from a syringe to the stirred, brown iodine solution at 0 °C. researchgate.net The endpoint is reached when the brown color of the iodine is completely discharged, indicating that all the I₂ has been consumed by the organozinc reagent. researchgate.netresearchgate.net The concentration can then be calculated based on the volume of the organozinc solution required to react with the known amount of iodine. orgsyn.org

Reaction: C₇H₁₅ZnBr + I₂ → C₇H₁₅I + ZnBrI

Spectroscopic and chromatographic methods are essential for assessing the purity of the prepared reagent and identifying any unreacted starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the organozinc reagent. orgsyn.org The most diagnostic signal for heptylzinc bromide is that of the α-methylene protons (–CH₂ZnBr), which appears at a significantly higher field (further upfield) compared to the corresponding protons in the 1-bromoheptane precursor (α-protons at δ ~3.4 ppm). For alkylzinc bromides, these protons typically resonate in the range of δ 0.5–1.0 ppm. orgsyn.orgresearchgate.net The rest of the heptyl chain produces signals in the typical aliphatic region. ¹³C NMR can also be used for characterization. acs.org

Gas Chromatography (GC): Gas chromatography is primarily used to quantify the amount of unreacted 1-bromoheptane remaining in the solution. thieme-connect.de To do this, an aliquot of the this compound is quenched, typically by adding an acidic aqueous solution, which protonates the organozinc to form heptane (B126788). The resulting mixture, containing heptane and any unreacted 1-bromoheptane, can then be analyzed by GC. thieme-connect.de This analysis allows for the determination of the conversion yield of the reaction and confirms the absence of other volatile impurities. uni-muenchen.de

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| Heptylzinc bromide | C₇H₁₅BrZn | Product/Organozinc Reagent |

| 1-Bromoheptane | C₇H₁₅Br | Precursor/Alkyl Halide |

| Zinc | Zn | Reactant/Metal |

| 1-Heptanol | C₇H₁₆O | Precursor for 1-bromoheptane |

| Zinc Chloride | ZnCl₂ | Precursor for Rieke Zinc |

| Lithium | Li | Reducing Agent |

| Naphthalene | C₁₀H₈ | Electron Carrier |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| Hydrobromic acid | HBr | Reagent |

| Sodium bromide | NaBr | Reagent |

| Sulfuric acid | H₂SO₄ | Catalyst/Reagent |

| Diheptyl ether | C₁₄H₃₀O | Byproduct |

| Lithium chloride | LiCl | Additive |

| Iodine | I₂ | Titrant |

| Heptane | C₇H₁₆ | Hydrolysis product |

| Heptylmagnesium bromide | C₇H₁₅BrMg | Grignard Reagent |

Mechanistic Investigations of Heptylzinc Bromide Reactivity

Fundamental Reaction Pathways in Transition Metal-Catalyzed Processes

Oxidative Addition Dynamics with Heptylzinc Bromide

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal center, typically palladium(0) or nickel(0). nih.govnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic species where the metal has been oxidized (e.g., to Pd(II)). The rate and mechanism of oxidative addition are influenced by several factors, including the nature of the halide, the electronic and steric properties of the ligands on the metal, and the solvent. nih.govrsc.org For instance, the oxidative addition of aryl bromides to phosphine-ligated nickel(0) complexes has been a subject of detailed mechanistic studies. nih.gov While heptylzinc bromide itself is not directly involved in this initial step, the nature of the resulting organometallic intermediate is crucial for the subsequent transmetallation.

Transmetallation Step Elucidation with Heptylzinc Bromide as Nucleophile

Following oxidative addition, the heptyl group is transferred from zinc to the transition metal center in a process called transmetallation. nih.gov In this step, heptylzinc bromide acts as a nucleophile, displacing the halide from the organometallic intermediate. nih.govlibretexts.orgyoutube.com The precise nature of the transmetallating species can be complex and is influenced by the Schlenk equilibrium. core.ac.uk It has been suggested that for alkyl-alkyl Negishi cross-coupling, the active transmetalating species may be a higher-order zincate, formed from the dialkylzinc and a halide salt. core.ac.uk

Reductive Elimination Pathways and Product Selectivity

The final step of the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is created, and the transition metal catalyst is regenerated in its low-valent state. nih.govnih.gov This step involves the coupling of the heptyl group and the organic moiety originally from the halide on the metal center. The facility of reductive elimination is influenced by the steric and electronic properties of the ligands and the coupled groups. For instance, reductive elimination is generally faster from complexes with electron-withdrawing substituents on the palladium-bound aryl group. researchgate.net

Product selectivity in cross-coupling reactions is often determined by the competition between reductive elimination and other potential side reactions, such as β-hydride elimination. nih.gov To achieve high yields of the desired cross-coupled product, the rate of reductive elimination must be significantly faster than any competing pathways. nih.gov

Role of the Schlenk Equilibrium in Organozinc Chemistry

Solutions of organozinc halides, such as heptylzinc bromide, are not composed of a single, simple species. Instead, they exist as a dynamic equilibrium of different chemical entities, known as the Schlenk equilibrium. core.ac.ukwikipedia.org This equilibrium involves the disproportionation of two molecules of the organozinc halide (RZnX) into the corresponding diorganozinc compound (R₂Zn) and zinc halide (ZnX₂).

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic group (R) and the halide (X). wikipedia.org In the context of heptylzinc bromide, the equilibrium will determine the relative concentrations of heptylzinc bromide, diheptylzinc, and zinc bromide in solution. This is significant because the different zinc species can exhibit varying reactivities in the transmetallation step. core.ac.uk For example, in some Negishi cross-coupling reactions, it has been proposed that the diorganozinc species is the more reactive nucleophile. core.ac.uk The addition of salts like lithium chloride can also shift the equilibrium and influence the nature of the active organozinc reagent.

Understanding Competing Side Reactions and Mitigation Strategies

A major challenge in transition metal-catalyzed cross-coupling reactions involving alkyl organometallics like heptylzinc bromide is the potential for competing side reactions. One of the most common and detrimental side reactions is β-hydride elimination.

Inhibition of β-Hydride Elimination in Alkylzinc Cross-Couplings

β-hydride elimination is a process where a metal-alkyl intermediate with a hydrogen atom on the β-carbon is converted into a metal-hydride and an alkene. chemeurope.comwikipedia.org This pathway is a significant competing reaction in cross-couplings involving heptylzinc bromide, as the heptyl group possesses β-hydrogens. nih.govnih.gov If β-hydride elimination occurs, it leads to the formation of heptene (B3026448) as a byproduct and reduces the yield of the desired cross-coupled product.

Several strategies can be employed to inhibit or suppress β-hydride elimination:

Ligand Design: The choice of ligand on the transition metal catalyst plays a crucial role. Bulky ligands or chelating ligands that enforce a specific geometry around the metal center can disfavor the formation of the necessary planar intermediate for β-hydride elimination. nih.govchemeurope.com

Reaction Conditions: Lower reaction temperatures can often favor the desired reductive elimination pathway over β-hydride elimination.

Accelerating Reductive Elimination: The most effective strategy is to use a catalytic system where the rate of reductive elimination is significantly faster than the rate of β-hydride elimination. nih.gov This can be achieved through the careful selection of the catalyst, ligands, and reaction additives. nih.gov For instance, the use of electron-deficient olefin ligands has been shown to accelerate reductive elimination and suppress β-hydride elimination in Negishi couplings. nih.gov

By understanding the mechanistic details of these competing pathways, it is possible to design more efficient and selective cross-coupling reactions utilizing heptylzinc bromide.

Ligand Scrambling and Homocoupling Suppression

The reactivity of organozinc reagents like heptylzinc bromide is significantly influenced by dynamic solution equilibria, particularly the Schlenk equilibrium. This equilibrium involves the scrambling of ligands, leading to the formation of different organozinc species in solution. For a monoalkylzinc halide (RZnX), the equilibrium can be represented as:

2 RZnX ⇌ R₂Zn + ZnX₂

In the case of heptylzinc bromide, this equilibrium results in the formation of diheptylzinc (a dialkylzinc species) and zinc bromide. The presence of diorganozinc species is a critical factor as it can lead to undesired side reactions, most notably homocoupling. uni-muenchen.dewikipedia.org Homocoupling is the reaction between two organometallic molecules to form a new carbon-carbon bond, resulting in a dimer of the original organic group. For heptylzinc bromide, the homocoupling product is n-tetradecane. google.com

The suppression of homocoupling is crucial for achieving high yields in cross-coupling reactions, such as the Negishi coupling. Research has shown that the tendency for homocoupling can be controlled by manipulating the reaction conditions, particularly through the choice of catalyst and ligands. nih.govpageplace.de

Key Research Findings:

Ligand Effects: In palladium-catalyzed cross-coupling reactions, the coordination sphere of the palladium catalyst plays a vital role. The use of bidentate ligands can help saturate the coordination sphere of the palladium center. nih.gov This saturation discourages pathways like ligand scrambling that can lead to homocoupling. nih.gov

Catalyst Systems: The choice of catalyst is paramount. For instance, in certain iron-catalyzed cross-couplings, the use of in situ generated organocuprates instead of simple Grignard reagents (which are analogous to organozincs) was found to be a key factor in suppressing undesirable homocoupling. researchgate.net Similarly, specific palladium precatalysts, such as those from the Pd-PEPPSI family, have been developed for efficient cross-coupling that minimizes side reactions. core.ac.uk

Reaction Intermediates: Studies on the reaction of a Pd(II) complex with n-heptylzinc bromide confirmed the formation of the homocoupling product, n-tetradecane, providing direct evidence for this side reaction pathway. google.com

| Factor | Method of Suppression | Mechanism | Source |

| Ligands | Use of bidentate ligands (e.g., dppf, DPEPhos) with the catalyst. | Saturates the coordination sphere of the Pd catalyst, discouraging ligand scrambling that leads to homocoupling. | nih.gov |

| Additives | Introduction of additives like N-methylimidazole (N-MeIm) or TMEDA. | Serves a similar purpose to bidentate ligands, allowing the use of simpler monodentate ligand-containing catalysts. | nih.gov |

| Reagent Type | Use of higher-order zincates or Grignard-derived organocuprates. | These species can exhibit different reactivity profiles that favor the desired cross-coupling over homocoupling. | researchgate.netcore.ac.uk |

Influence of Solvent Coordination on Reaction Mechanism and Rate

The solvent is not merely an inert medium but an active participant in reactions involving heptylzinc bromide, profoundly influencing reaction rates and even altering mechanistic pathways. pdx.edursc.org The coordination of solvent molecules to the zinc center can stabilize the organometallic reagent, modify its reactivity, and affect the kinetics of elementary reaction steps. nih.govontosight.ai The most commonly used solvent for these reactions is tetrahydrofuran (B95107) (THF), but the use of polar aprotic solvents has been shown to have significant effects. ontosight.ainih.gov

Investigations comparing reaction kinetics in THF with those in more polar solvents like dimethyl sulfoxide (B87167) (DMSO) have provided crucial insights. nih.govresearchgate.net Using techniques such as NMR spectroscopy and single-particle fluorescence microscopy, researchers have been able to dissect the mechanistic origins of these solvent effects. nih.govresearchgate.net

Detailed Research Findings:

Acceleration in Polar Solvents: The synthesis of organozinc reagents via the direct insertion of zinc metal into an organic halide is significantly accelerated in polar aprotic solvents like DMSO compared to less polar ethers like THF. nih.govnih.govresearchgate.net For example, the reaction to form an organozinc iodide reached 96% yield in just 5 minutes in DMSO-d6, whereas it took 4 hours to reach the same yield in THF-d8. nih.gov

Mechanism of Acceleration: This rate acceleration in DMSO has been pinpointed to the oxidative addition step. researchgate.net The polar solvent facilitates the oxidative addition of the organohalide to the surface of the zinc metal. nih.govresearchgate.net In contrast, once the organozinc intermediates are formed on the zinc surface, they exhibit similar persistence in either solvent. researchgate.net

The Role of THF and Additives: In THF, the direct synthesis of organozinc reagents often requires an activating agent, such as lithium chloride (LiCl). nih.govbeilstein-journals.org The beneficial role of LiCl is attributed to the formation of more nucleophilic "ate" complexes (organozincates) and its ability to solubilize organozinc intermediates from the metal surface after oxidative addition. nih.govbeilstein-journals.org The combination of THF as a solvent and LiCl as an additive is essential for the efficiency of many subsequent coupling reactions. beilstein-journals.org

Solvent-Dependent Reactivity: The choice of solvent can reverse the observed order of reactivity. For instance, in multicomponent reactions involving organozinc iodides in acetonitrile, secondary organozinc reagents were found to be more reactive than primary ones. beilstein-journals.org However, when the reaction was conducted with organozinc bromides in THF in the presence of LiCl, the opposite was true: primary organozinc reagents showed higher reactivity. beilstein-journals.org

| Solvent System | Observation | Mechanistic Implication | Source(s) |

| DMSO | Rapid formation of the organozinc reagent. | Accelerates the oxidative addition of the organic halide to the zinc metal surface. | nih.govnih.govresearchgate.net |

| THF | Slow formation of the organozinc reagent; often shows an induction period. | Less effective at promoting oxidative addition. The induction period may be related to the removal of a surface oxide layer on the zinc. | nih.govresearchgate.net |

| THF with LiCl | Efficient formation of the organozinc reagent and high yields in subsequent couplings. | LiCl aids in solubilizing organozinc intermediates from the zinc surface and forms more nucleophilic organozincate species. | uni-muenchen.denih.govbeilstein-journals.org |

| Acetonitrile | Secondary organozinc iodides are more reactive than primary ones. | The solvent environment favors the reaction of the more sterically hindered secondary reagent. | beilstein-journals.org |

Applications of Heptylzinc Bromide Solution in Catalytic Cross Coupling Reactions

Negishi Cross-Coupling of Heptylzinc Bromide with Diverse Electrophiles

The Negishi cross-coupling reaction is a powerful tool in organic synthesis for the formation of C-C bonds. Heptylzinc bromide has been effectively employed in these reactions to couple with a wide range of electrophiles.

The coupling of heptylzinc bromide with aryl and heteroaryl halides is a prominent application, leading to the formation of alkylated aromatic and heteroaromatic compounds. These reactions are typically catalyzed by palladium complexes and have been shown to proceed with good to excellent yields. nih.gov The versatility of this method allows for the introduction of a heptyl group to a variety of aromatic systems, which is a valuable transformation in the synthesis of complex organic molecules.

Recent advancements have focused on developing more sustainable and efficient protocols. For instance, palladium-catalyzed Negishi cross-coupling reactions between organozinc compounds like heptylzinc bromide and (hetero)aryl bromides have been successfully carried out in bulk water or biodegradable deep eutectic solvents. nih.gov These methods offer high chemoselectivity under mild conditions, often at room temperature, and in the presence of air, which is a significant advantage over traditional methods that require inert atmospheres. nih.gov

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Palladium(II) acetate | Water with NaCl | Room Temperature | up to 98% | nih.gov |

| Palladium(II) acetate | Choline chloride/urea | 60 | up to 98% | nih.gov |

Heptylzinc bromide participates in stereoselective Negishi-type couplings with alkenyl halides, allowing for the preservation of the E- or Z-geometry of the double bond in the final product. nih.gov This is crucial for the synthesis of specific stereoisomers of complex molecules. Research has demonstrated that these couplings can be performed in water at room temperature, avoiding the need for the prior formation of the organozinc reagent in a separate step. nih.gov The use of specific palladium catalysts and additives like TMEDA has been shown to be critical for the success of these aqueous reactions, leading to high levels of stereochemical retention. nih.gov For instance, the coupling of stereoisomerically pure E-alkenyl halides results in complete retention of the E-stereochemistry. nih.gov When mixtures of E/Z-alkenyl halides are used, a slight increase in the E/Z ratio of the product is often observed due to the faster reaction rate of the E-isomer. nih.gov

| Substrate | Product Geometry | Stereoselectivity | Reference |

| E-alkenyl halide | E-olefin | Complete Retention | nih.gov |

| Z-alkenyl halide | Z-olefin | High Retention | nih.govorganic-chemistry.org |

While aryl bromides are common coupling partners, the use of more abundant and less expensive aryl chlorides is often challenging. However, efficient palladium-catalyzed processes have been developed for the Negishi coupling of secondary alkylzinc halides, including by extension heptylzinc bromide, with activated aryl chlorides and sterically hindered aryl bromides. nih.govorganic-chemistry.orgmit.edu The development of specialized biaryldialkylphosphine ligands, such as CPhos, has been instrumental in promoting the desired reductive elimination step over the undesired β-hydride elimination pathway, leading to high yields of the coupled products. nih.govorganic-chemistry.org These methods exhibit broad substrate scope and provide a reliable means for the formation of C(sp³)–C(sp²) bonds. nih.gov

| Electrophile | Catalyst System | Key Feature | Reference |

| Activated Aryl Chlorides | Pd(OAc)₂ / CPhos | Effective for less reactive electrophiles | nih.govorganic-chemistry.org |

| Sterically Demanding Aryl Bromides | Pd(OAc)₂ / CPhos | Overcomes steric hindrance | nih.govorganic-chemistry.org |

The formation of C(sp³)–C(sp³) bonds via cross-coupling reactions is a significant challenge in organic synthesis. Heptylzinc bromide can be utilized in Negishi-type couplings with alkyl halides and sulfonates to construct these linkages. These reactions often require specific catalyst systems to overcome challenges such as slow oxidative addition and competing side reactions.

Palladium-catalyzed C(sp³)–C(sp³) coupling between (chloromethyl)aryls and N,N-dialkylaminomethyltrifluoroborate salts provides a route to arylethylamines. frontierspecialtychemicals.com While not directly involving heptylzinc bromide, this illustrates the utility of palladium catalysis in forming C(sp³)–C(sp³) bonds with alkyl halides. More direct approaches involve the coupling of unactivated alkyl bromides with alkylzinc reagents at room temperature using a Pd/N-heterocyclic carbene (NHC) catalyst. nih.govresearchgate.net These methods have shown success in coupling a variety of functionalized alkyl bromides and alkylzinc halides. nih.gov

The coupling of unactivated secondary alkylzinc bromides, such as a branched isomer of heptylzinc bromide, presents significant challenges, primarily due to the propensity for β-hydride elimination in the palladium catalyst intermediate. nih.govmit.edu This side reaction leads to the formation of undesired olefin byproducts and reduces the yield of the desired cross-coupled product.

Significant advancements have been made to address this challenge through the development of new ligand systems. The use of bulky biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively suppress the β-hydride elimination pathway by promoting the rate of reductive elimination. nih.govorganic-chemistry.orgmit.edu This has enabled the efficient Negishi coupling of a wide range of secondary alkylzinc halides with aryl bromides and activated chlorides, providing excellent ratios of the desired secondary to the undesired primary coupling product. nih.gov

C(sp3)-C(sp3) Coupling with Alkyl Halides and Sulfonates

Functional Group Tolerance in Heptylzinc Bromide-Mediated Reactions

A key advantage of using organozinc reagents like heptylzinc bromide in cross-coupling reactions is their high functional group tolerance. nih.govorganic-chemistry.org Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, organozinc compounds are generally compatible with a wide range of functional groups.

Compatibility with Common Protecting Groups and Heteroatom Functionalities

A defining advantage of organozinc halides, including heptylzinc bromide, is their remarkable compatibility with a wide array of sensitive functional groups and common protecting groups. sigmaaldrich.com Unlike more reactive organometallic counterparts such as Grignard or organolithium reagents, organozinc compounds exhibit greater chemoselectivity. wikipedia.orgpearson.com This tolerance allows for the construction of complex, polyfunctional molecules without the need for extensive protection and deprotection schemes. organicreactions.org

The preparation of functionalized organozinc reagents using highly activated Rieke® Zinc allows for direct reaction with organic bromides or chlorides that contain sensitive groups. sigmaaldrich.com This method is compatible with functionalities such as nitriles, esters, amides, ethers, sulfides, and ketones. sigmaaldrich.comsigmaaldrich.com The Fukuyama coupling, another palladium-catalyzed reaction utilizing organozinc reagents, is also noted for its high tolerance of functional groups, including ketones, acetates, aromatic halides, and aldehydes. wikipedia.org

Table 1: Compatibility of Organozinc Reagents with Various Functionalities

| Functional Group | Compatibility | Typical Reaction Context |

|---|---|---|

| Esters | High | Negishi, Fukuyama Coupling |

| Ketones | High | Negishi, Fukuyama Coupling |

| Amides | High | Negishi Coupling |

| Nitriles | High | Negishi Coupling |

| Ethers | High | Negishi Coupling |

| Sulfides | High | Negishi Coupling |

| Aromatic Halides | High | Fukuyama Coupling |

Other Catalytic Reactions Involving Heptylzinc Bromide

Beyond the standard Negishi coupling, heptylzinc bromide and related organozinc reagents are versatile participants in a variety of other catalytic transformations.

Zinc Chloride-Promoted Cross-Coupling Variants (e.g., Aryl Bromide-Alkyne Couplings)

Zinc chloride (ZnCl₂) can act as a promoter in certain cross-coupling reactions. For instance, substoichiometric amounts of ZnCl₂ facilitate the palladium-catalyzed cross-coupling of aryl bromides with terminal alkynes at room temperature. nih.govorganic-chemistry.org This process serves as a convenient alternative to traditional Sonogashira reactions, which often require higher temperatures and copper co-catalysts that can lead to undesirable alkyne homodimerization. organic-chemistry.org The reaction is general for a diverse range of aryl bromides and tolerates various functional groups. nih.govorganic-chemistry.org The use of a specific Pd(I) dimer as a precatalyst has been shown to be particularly effective in this transformation. nih.gov

Michael Additions and Additions to Alkynes

Organozinc reagents are capable of participating in Michael (or conjugate) additions, a key carbon-carbon bond-forming reaction. sigmaaldrich.commasterorganicchemistry.com This involves the 1,4-addition of the nucleophilic organozinc compound to an α,β-unsaturated carbonyl compound. rsc.org These reactions are often mediated by catalytic amounts of copper(I) salts. acs.org

Additionally, organozinc reagents can add across the carbon-carbon triple bond of alkynes. The enantioselective addition of organozincs to 2-alkynyl benzaldehydes can initiate a tandem addition/cyclization sequence to form complex heterocyclic products. nih.gov The addition of organometallic reagents to alkynes is a fundamental transformation that can proceed via electrophilic addition mechanisms, analogous to the hydrohalogenation of alkynes, where an intermediate vinyl carbocation is formed. libretexts.orglumenlearning.com

Reformatsky Reaction and Barbier Reaction Contexts

The Barbier and Reformatsky reactions are classic methods for the synthesis of alcohols and β-hydroxy esters, respectively, from carbonyl compounds. wikipedia.orgnih.gov The Barbier reaction is a one-pot process where an organometallic reagent is generated from an alkyl halide and a metal (such as zinc) in the presence of the carbonyl substrate. wikipedia.orgnih.gov Organozinc reagents are particularly well-suited for these reactions due to their moderate reactivity, which prevents unwanted side reactions like nucleophilic addition to ester groups. pearson.com

The Reformatsky reaction specifically involves the formation of an organozinc enolate from an α-haloester and zinc metal. organic-chemistry.orgwikipedia-on-ipfs.org This enolate then adds to an aldehyde or ketone. slideshare.net The relative stability of these zinc enolates compared to lithium enolates or Grignards is a key feature of this reaction. pearson.comorganic-chemistry.org The principles of in situ organozinc halide formation are central to both named reactions.

Titanium–Zinc Methylidenation

Titanium-based reagents are powerful tools for the methylenation of carbonyl groups, converting ketones and aldehydes to alkenes. researchgate.net A particularly effective methylenation reagent is prepared from a mixture of a dihalomethane (e.g., CH₂Br₂), zinc metal, and titanium tetrachloride (TiCl₄). researchgate.netrsc.org In this system, the first step is the formation of a zinc methylene (B1212753) species. rsc.org This is followed by a transmetalation event where the methylene group is transferred from zinc to a titanium(III) species (formed by the reduction of Ti(IV) by zinc). rsc.orgrsc.org This process generates the reactive titanium methylidene species responsible for the olefination of the carbonyl compound. rsc.org The organozinc component is therefore crucial for the generation of the active titanium catalyst. rsc.org

Advanced Methodological Considerations in Utilizing Heptylzinc Bromide Solution

Reaction Condition Optimization for High Yield and Selectivity

The successful application of heptylzinc bromide in carbon-carbon bond formation, particularly in Negishi cross-coupling reactions, is highly dependent on the meticulous optimization of reaction conditions. Achieving high yields and selectivity requires careful consideration of the catalytic system, including the choice of ligands and catalyst precursors, as well as the influence of additives, temperature, and reaction duration.

The choice of ligand is critical in palladium- or nickel-catalyzed cross-coupling reactions involving heptylzinc bromide. The ligand stabilizes the metal center, influences its reactivity, and plays a pivotal role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Phosphine (B1218219) Ligands: This class of ligands has been extensively used in cross-coupling reactions. Their steric and electronic properties can be fine-tuned to enhance catalytic activity. For instance, bulky, electron-rich biaryldialkylphosphine ligands are effective in promoting the reductive elimination step, which is often rate-limiting, while suppressing side reactions like β-hydride elimination. nih.gov In studies involving similar secondary alkylzinc halides, ligands such as CPhos have demonstrated superior performance over others like SPhos, RuPhos, and XPhos in achieving high yields and selectivity for the desired branched products. nih.govorganic-chemistry.org The bis-pyrazole phosphine ligand, BippyPhos, has also been identified as uniquely effective for certain palladium-catalyzed cross-couplings. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Precursors: NHCs have emerged as a powerful alternative to phosphine ligands. google.com They typically form very strong bonds to the metal center, leading to highly stable and active catalysts. scripps.edusigmaaldrich.com Their strong σ-donating ability can enhance the rate of oxidative addition. NHC-Pd(II) precatalysts can generate a monoligated NHC-Pd(0) complex in situ, which is highly effective in various cross-coupling reactions. google.com The steric bulk of the NHC ligand can be modified to create a coordinatively unsaturated metal center that promotes efficient catalysis.

Catalyst Precursor Selection: Palladium(II) sources like Palladium(II) acetate (Pd(OAc)₂) are commonly used as catalyst precursors, often in combination with the chosen ligand. nih.govorganic-chemistry.org Nickel-based catalysts, such as Ni(acac)₂, Ni(COD)₂, or Ni(PPh₃)₄, also serve as effective alternatives for Negishi couplings and can be generated in situ. wikipedia.org

Table 1: Comparison of Ligand Types in Organozinc Cross-Coupling Reactions

| Ligand Type | Key Characteristics | Common Examples | Typical Application |

|---|---|---|---|

| Phosphine Ligands | Tunable steric and electronic properties; bulky, electron-rich variants promote reductive elimination. | CPhos, SPhos, XPhos, RuPhos, BippyPhos | Palladium-catalyzed Negishi coupling of alkylzinc halides with aryl halides. nih.govorganic-chemistry.orgorganic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form highly stable metal complexes; sterically tunable. | IPr, SIMes, IBiox | Palladium- and nickel-catalyzed cross-coupling, including reactions with challenging aryl chlorides. scripps.eduorganic-chemistry.org |

Catalyst Loading: Minimizing catalyst loading is crucial for process efficiency, cost-effectiveness, and reducing metal contamination in the final product. While typical loadings range from 1-5 mol%, highly active catalytic systems can achieve excellent yields with loadings as low as 0.1 mol% or even lower, particularly in large-scale applications. researchgate.netnih.gov The optimal loading depends on the reactivity of the substrates and the efficiency of the chosen ligand-metal combination.

Additive Effects: The addition of certain compounds can dramatically influence reaction outcomes.

TMEDA (Tetramethylethylenediamine): This additive has been shown to significantly improve chemoselectivity in Negishi couplings. nih.gov In reactions of alkylzinc reagents with aryl bromides, the presence of TMEDA can suppress undesired side reactions like homocoupling and protio-quenching, leading to nearly complete conversion to the desired cross-coupled product. nih.gov

Zinc and Lithium Halides: The presence of salts like lithium chloride (LiCl) is often essential for the efficiency of reactions involving organozinc reagents. beilstein-journals.org These salts can break up zincate aggregates and form more nucleophilic organozincate complexes, thereby increasing the rate of transmetalation. beilstein-journals.org The synthesis of the organozinc reagent itself can influence which salts are present in the solution.

N-methylimidazole: While not as commonly cited for heptylzinc bromide specifically, nitrogen-containing heterocycles can act as ligands or additives in transition metal catalysis, sometimes influencing catalyst stability and activity.

Table 2: Effect of TMEDA Additive on Negishi Cross-Coupling Selectivity

| Aryl Bromide Substrate | Catalyst System | Additive | Product Ratio (Cross-Coupling / Homocoupling / Reduction) |

|---|---|---|---|

| 1-bromo-4-methoxybenzene | PdCl₂(dppf) | None | 7 / 91 / 2 |

| 1-bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | TMEDA | <1 / 99 / 0 |

| Ethyl 4-bromobenzoate | PdCl₂(dppf) | None | 5 / 91 / 4 |

| Ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ | TMEDA | <1 / 98 / 1 |

Data derived from analogous alkylzinc iodide reactions reported in the literature. nih.gov

Temperature and reaction time are interdependent parameters that must be optimized to maximize product yield and minimize decomposition or side-product formation.

Temperature: Many Negishi coupling reactions involving alkylzinc reagents can be conducted at or near ambient temperature, which is advantageous for substrates with sensitive functional groups. organic-chemistry.org However, for less reactive substrates, such as sterically hindered aryl halides or aryl chlorides, elevated temperatures (e.g., 80-110 °C) may be necessary to achieve a reasonable reaction rate. organic-chemistry.orgscripps.edu The optimal temperature is a balance; it must be high enough to overcome the activation energy but not so high as to cause degradation of the reagent, catalyst, or product. Studies on related bromination reactions show that reaction rates increase significantly with temperature. nih.gov

Reaction Time: The reaction time is typically monitored by techniques like GC or TLC to determine the point of complete consumption of the starting material. Times can range from a few hours to over 24 hours, depending on the substrate reactivity, catalyst efficiency, and temperature. researchgate.net Prolonged reaction times at high temperatures can sometimes lead to lower yields due to catalyst deactivation or product degradation.

Practical Aspects of Handling and Storage of Heptylzinc Bromide Solutions

Heptylzinc bromide is an organometallic reagent that is highly sensitive to air and moisture, necessitating specialized handling and storage techniques to maintain its integrity and reactivity. nd.edufishersci.com

Exposure to atmospheric oxygen or moisture can lead to rapid decomposition of the heptylzinc bromide solution, forming inactive zinc oxides and hydroxides and releasing heptane (B126788). To prevent this, all manipulations must be carried out under an inert atmosphere.

Gloveboxes: A glovebox provides a sealed environment filled with an inert gas, typically argon or nitrogen, with very low levels of oxygen and moisture (<1 ppm). ossila.com This is the ideal environment for storing and handling highly sensitive reagents, allowing for weighing of solids and preparation of solutions without atmospheric exposure. nd.edu

Schlenk Lines: A Schlenk line, or dual-manifold vacuum/inert gas line, is a common piece of laboratory equipment used for handling air-sensitive compounds. nd.eduschlenklinesurvivalguide.com Glassware is connected to the line and subjected to several cycles of evacuation (vacuum) and refilling with inert gas to remove air and adsorbed moisture. Reagent transfers are performed under a positive pressure of inert gas using gas-tight syringes or cannulas (double-tipped needles). schlenklinesurvivalguide.commit.eduumich.edu All glassware must be rigorously dried in an oven before use. umich.edu

There are two primary approaches for using heptylzinc bromide in a reaction: generating it on the spot (in situ) or using a commercially available, pre-isolated solution.

In Situ Generation: Heptylzinc bromide can be prepared immediately before its use by the direct insertion of activated zinc metal into heptyl bromide. beilstein-journals.org This method avoids the long-term storage of a reactive organometallic compound and can be more cost-effective. However, the reaction can be sensitive to the quality of the zinc and the alkyl halide, and residual zinc or impurities from the activation process may influence the subsequent coupling reaction.

Isolated Reagent Utilization: Commercially available solutions of heptylzinc bromide, typically 0.5 M in a solvent like tetrahydrofuran (B95107) (THF), offer convenience and a known concentration. These reagents are stored in specialized bottles, such as Sure/Seal™ packaging, which allows for the withdrawal of the solution via syringe through a resealable septum under an inert atmosphere. mit.eduumich.edu While convenient, this approach requires strict adherence to air-free storage and handling techniques to prevent degradation over time once the bottle has been opened. stackexchange.com

Table 3: Comparison of Reagent Utilization Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| In Situ Generation | Avoids storage of reactive reagent; potentially more cost-effective. | Reaction may be sensitive to starting material quality; potential for impurities to affect subsequent steps. |

| Isolated Reagent | Convenient; known concentration; high purity. | Requires stringent long-term storage under inert atmosphere; potential for degradation after opening. stackexchange.com |

Scalability of Heptylzinc Bromide-Mediated Transformations

The transition of chemical reactions from laboratory-scale discovery to industrial-scale production presents significant challenges, particularly for sensitive and reactive organometallic reagents like heptylzinc bromide. Continuous-flow synthesis offers a promising solution to address these scalability issues, providing enhanced safety, reproducibility, and efficiency.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technique for the synthesis and immediate use of organozinc reagents, including heptylzinc bromide. researchgate.nettechniques-ingenieur.fr This approach overcomes several limitations associated with traditional batch processing, such as issues with instability, exothermic reactions, and the labor-intensive nature of their preparation. researchgate.net By employing continuous-flow systems, the on-demand synthesis of these valuable reagents is achievable, facilitating their broader application in synthetic organic chemistry. researchgate.net

The primary advantage of continuous-flow synthesis for organozinc reagents lies in the ability to safely handle these often unstable and air-sensitive compounds. acs.org The small reaction volumes within the flow reactor minimize the amount of reactive material present at any given time, significantly enhancing the safety of the process. acs.org Furthermore, the superior heat and mass transfer characteristics of flow reactors allow for precise control over reaction conditions, leading to improved yields and reproducibility. researchgate.netnih.gov

Studies have shown that full conversion of the organic halide can be achieved in a single pass through the reactor, with yields of the organozinc reagent typically ranging from 82% to 92%. researchgate.netacs.org Subsequent coupling reactions have also been performed with high efficiency, affording yields of up to 92%. researchgate.netacs.org The scalability of this approach has been demonstrated, with laboratory-scale setups capable of producing significant quantities of the reagent solution. For instance, up to 250–300 ml of an organozinc solution can be prepared at a rate of 30 ml per hour using the same column setup. researchgate.net Pilot-scale systems have also been developed with the potential for even higher throughputs, reaching up to 3–5 L/h. researchgate.netacs.org

The versatility of continuous-flow systems allows for the use of various solvents and concentrations, and both chemical and mechanical activation of the zinc can be employed to facilitate the reaction. researchgate.netacs.org This flexibility enables the optimization of reaction conditions to achieve high yields and purity for a wide range of organozinc reagents.

Table 1: Performance of Continuous-Flow Synthesis of Organozinc Reagents

| Parameter | Value | Reference |

| Organozinc Yield | 82-92% | researchgate.netacs.org |

| Subsequent Coupling Yield | up to 92% | researchgate.netacs.org |

| Lab-Scale Production Rate | 30 ml/h | researchgate.net |

| Pilot-Scale Throughput | 3-5 L/h | researchgate.netacs.org |

Theoretical and Computational Studies of Heptylzinc Bromide Reactivity

Computational Modeling of Organozinc Reaction Intermediates

Computational models are used to study the structure of organozinc reagents in solution. For heptylzinc bromide, this includes investigating its coordination with THF solvent molecules and its potential to exist in the Schlenk equilibrium. Gas-phase studies combining mass spectrometry with computational modeling have been used to characterize the structure and coordination sphere of similar alkylzinc cations, showing a preference for a tetrahedral geometry. rsc.org These studies help elucidate the nature of the active species in solution, which is crucial for understanding its reactivity.

DFT Studies on Transition State Energetics in Catalytic Cycles

Density Functional Theory (DFT) is widely used to map the potential energy surfaces of catalytic cycles involving organozinc reagents, such as the Negishi coupling. acs.org These studies calculate the energies of intermediates and transition states for each elementary step: oxidative addition, transmetalation, and reductive elimination. researchgate.net By analyzing these energetics, researchers can understand rate-determining steps, rationalize experimental observations, and predict how changes to the substrate or catalyst will affect the reaction outcome. For example, DFT calculations have been used to show how Pd-Zn interactions can favor the reductive elimination step in a Negishi coupling. researchgate.net

Prediction of Ligand Effects and Reactivity Trends

Computational studies are instrumental in predicting how different phosphine (B1218219) ligands will affect the efficiency and selectivity of cross-coupling reactions. chinesechemsoc.org By modeling the interaction of various ligands with the palladium center during the catalytic cycle, it is possible to predict which ligands will best promote the desired reductive elimination step while suppressing unwanted side reactions like beta-hydride elimination. acs.org These predictive models accelerate the development of new, more effective catalysts and help explain reactivity trends across different classes of substrates, guiding the rational design of experiments. nih.gov

Broader Research Avenues and Future Directions for Heptylzinc Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Heptylzinc Bromide Reactivity

While organozinc reagents like heptylzinc bromide are valued for their functional group tolerance, their inherent reactivity is moderate. organicreactions.org The carbon-zinc bond is highly covalent, rendering it less reactive toward common electrophiles compared to organolithium or Grignard reagents. organicreactions.orgacs.org Consequently, a significant area of research focuses on developing transition-metal catalytic systems to enhance the reactivity and expand the synthetic utility of these compounds. organicreactions.org

The primary mechanism for activation involves transmetalation, where the organic group from the zinc reagent is transferred to a transition metal catalyst, which then participates in the key bond-forming step. organicreactions.org Palladium and nickel complexes are the most established catalysts for these transformations, particularly in Negishi cross-coupling reactions. wikipedia.orgacs.org Research continues to explore novel ligands and precatalysts that improve reaction efficiency, resist common side reactions like beta-hydride elimination (especially relevant for alkylzinc reagents like heptylzinc bromide), and broaden the range of compatible coupling partners. wikipedia.org

Beyond traditional palladium and nickel catalysts, other transition metals have shown significant promise:

Copper(I) Complexes: Copper catalysts, often in the form of copper(I) iodide (CuI), are effective in mediating reactions such as functional group exchanges and the formation of ketones. organicreactions.orgwikipedia.org

Cobalt and Titanium: Cobalt-catalyzed zincation reactions have emerged as powerful methods, while titanium(IV) complexes have also been reported to mediate various reactions of organozinc reagents with organic electrophiles. organicreactions.orgacs.org

The development of these catalytic systems is crucial for unlocking the full potential of heptylzinc bromide, allowing it to participate in a wider array of carbon-carbon bond-forming reactions under milder conditions.

| Catalyst System | Key Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|

| Palladium(0) Complexes | Negishi Cross-Coupling | Facilitates transmetalation and reductive elimination to form C-C bonds. | organicreactions.orgwikipedia.org |

| Nickel Complexes | Negishi Cross-Coupling | Offers a cost-effective alternative to palladium and is effective for forming alkyl-alkyl bonds. | wikipedia.orgacs.org |

| Copper(I) Salts (e.g., CuI) | Functional Group Exchange, Fukuyama Coupling | Mediates reactions with electrophiles like thioesters to form ketones. | organicreactions.orgwikipedia.org |

| Cobalt Complexes | Catalytic Zincation | Enables the formation of arylzinc reagents from precursors like aryl bromides and chlorides. | acs.org |

Expansion of Substrate Scope and Reaction Types for Heptylzinc Bromide

A major goal in organozinc chemistry is the continuous expansion of compatible substrates and reaction types. For heptylzinc bromide, this involves moving beyond standard coupling partners to include a more diverse range of electrophiles and participating in a variety of transformations.

Negishi Cross-Coupling: The Negishi reaction remains a cornerstone of organozinc chemistry. wikipedia.org Future research aims to expand the scope for alkylzinc halides like heptylzinc bromide to couple efficiently with traditionally challenging substrates, including less reactive aryl chlorides and sterically hindered partners. acs.org The development of robust catalysts is key to achieving high yields and preventing unwanted side reactions. wikipedia.org

Other Key Reactions: Research is extending the use of heptylzinc bromide and its analogs to other valuable synthetic operations:

Fukuyama Coupling: This palladium-catalyzed reaction allows for the coupling of an organozinc reagent with a thioester to produce a ketone. wikipedia.org The high chemoselectivity of this reaction makes it compatible with many other functional groups, providing a direct route to functionalized ketones using heptylzinc bromide. wikipedia.org

Nucleophilic Addition: Heptylzinc bromide can act as a nucleophile, adding to carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively. smolecule.com While less reactive than Grignards, its selectivity can be an advantage in complex syntheses.

Barbier-type Reactions: The Barbier reaction offers a one-pot approach where the organozinc reagent is generated in situ in the presence of the carbonyl substrate. wikipedia.org This method is advantageous as it simplifies the procedure and can even be conducted in water, highlighting the lower water sensitivity of organozinc reagents compared to their magnesium or lithium counterparts. wikipedia.org

The expansion into these varied reaction classes demonstrates the versatility of heptylzinc bromide as a synthetic building block. acs.org

Integration into Complex Molecule Synthesis Strategies

The unique properties of organozinc reagents, particularly their tolerance of a wide array of functional groups, make them exceptionally well-suited for the synthesis of complex, polyfunctional molecules. organicreactions.orgresearchgate.net Unlike highly reactive organolithium or Grignard reagents, which readily react with esters, nitriles, ketones, and amides, organozinc compounds like heptylzinc bromide are compatible with these groups. organicreactions.orgsigmaaldrich.com

This chemoselectivity is a significant advantage in multistep syntheses, as it often eliminates the need for cumbersome protection and deprotection sequences, leading to more efficient and atom-economical synthetic routes. organicreactions.org Heptylzinc bromide can be used to introduce a C7 alkyl chain into a molecule that already contains sensitive functionalities without disturbing them. This has profound implications for the synthesis of:

Active Pharmaceutical Ingredients (APIs): Where complex molecular architectures and functional group compatibility are paramount. acs.org

Natural Products: Which often feature delicate and varied functional groups. organicreactions.org

Agrochemicals and Fragrances: Requiring efficient and selective synthetic methods. acs.org

The ability to perform selective C-C bond formations late in a synthetic sequence is a powerful tool for medicinal and process chemists, and reagents like heptylzinc bromide are integral to these modern synthetic strategies. researchgate.net

Green Chemistry and Sustainable Synthesis Methodologies for Organozinc Reagents

In line with the principles of green chemistry, significant effort is being directed toward developing more sustainable methods for the synthesis and application of organozinc reagents. researchgate.net Traditional methods often require volatile organic solvents and can be energy-intensive.

Flow Chemistry: One of the most promising advancements is the use of continuous flow systems for the on-demand synthesis of organozinc reagents. acs.orgnih.gov In this approach, an organic halide (like heptyl bromide) is passed through a heated column packed with metallic zinc. nih.gov This methodology offers several advantages:

Enhanced Safety: Only small quantities of the reactive organozinc reagent are present at any given time, minimizing the risks associated with exothermic reactions and handling unstable intermediates. nih.govfraunhofer.de

Improved Control and Reproducibility: Flow reactors allow for precise control over reaction parameters such as temperature and residence time, leading to consistent product quality and yield. acs.orgnih.gov

Scalability: These systems can be readily scaled from laboratory to pilot-plant production. acs.orgfraunhofer.de

Improved Activation Methods and Solvents: Research has also focused on improving the activation of zinc metal to avoid harsh conditions or undesirable solvents. The discovery by Knochel that lithium chloride can act as an activating agent allows for the synthesis of organozinc reagents in more environmentally benign solvents like tetrahydrofuran (B95107) (THF), reducing the reliance on high-boiling polar aprotic solvents such as DMF or DMSO. nih.gov This method works by accelerating the solubilization of the organozinc species from the metal surface into the solution. nih.gov These developments contribute to making the synthesis and use of heptylzinc bromide and other organozinc reagents safer, more efficient, and more aligned with the goals of sustainable chemistry. researchgate.net

| Sustainable Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | The organic halide is flowed through a packed bed of zinc metal to generate the organozinc reagent on-demand. | Improved safety, precise process control, easy scalability, reduced waste. | acs.orgnih.govfraunhofer.de |

| LiCl-Mediated Activation | Uses lithium chloride to activate the zinc metal, facilitating the reaction in solvents like THF. | Avoids the need for high-boiling polar aprotic solvents (DMF, DMSO), milder reaction conditions. | wikipedia.orgnih.gov |

| Use of Earth-Abundant Metal Catalysts | Developing catalysts based on non-toxic, earth-abundant metals (e.g., iron, copper) as alternatives to palladium. | Reduced cost, lower toxicity, and greater sustainability. | researchgate.net |

Q & A

Q. What are the established protocols for synthesizing heptylzinc bromide solution in laboratory settings?

Heptylzinc bromide is typically synthesized via direct reaction of zinc metal with heptyl bromide under anhydrous conditions. Key steps include:

- Reagent preparation : Use freshly activated zinc powder (e.g., via acid washing or thermal activation) to enhance reactivity .

- Solvent selection : Employ dry tetrahydrofuran (THF) or diethyl ether to maintain moisture-free conditions, as water deactivates organozinc reagents .

- Temperature control : Reactions are conducted at reflux (40–60°C for THF) under inert gas (N₂ or Ar) to prevent oxidation .

- Stoichiometry : A slight excess of zinc (1.1–1.3 equivalents) ensures complete conversion of heptyl bromide .

Post-synthesis, the solution is filtered to remove unreacted zinc and stored under inert gas.

Q. What precautions are critical when handling this compound to ensure researcher safety and compound integrity?

- Moisture avoidance : Use Schlenk lines or gloveboxes for transfers, as hydrolysis generates flammable hydrocarbons (e.g., heptane) and HBr gas .

- Ventilation : Work in fume hoods to mitigate exposure to volatile solvents (THF) and corrosive HBr vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid synthetic fabrics that can melt .

- Storage : Keep solutions in sealed, inert-gas-purged containers at –20°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in organometallic reactions to maximize yield?

Key variables include:

- Catalyst loading : For cross-coupling reactions (e.g., Negishi), use palladium catalysts (1–5 mol%) with ligands like Pd(PPh₃)₄ to enhance turnover .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the organozinc intermediate, while ethereal solvents improve solubility .

- Temperature gradients : Slow warming from –78°C to room temperature minimizes side reactions (e.g., β-hydride elimination) .

- Additives : Additives such as LiCl (0.1–1.0 M) can increase reactivity by forming Zn-Cl bridges, improving electrophile coordination .

Q. What analytical techniques are recommended for assessing the purity and concentration of this compound?

- Titration : Use iodometric titration to quantify active zinc (react with I₂ in acetic acid; endpoint via starch indicator) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) and a C18 column. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- NMR spectroscopy : ¹H NMR in deuterated THF identifies organic impurities (e.g., residual heptyl bromide). δ 0.8–1.5 ppm (alkyl chain) and absence of δ 3.3–3.5 ppm (unreacted bromide) confirm purity .

Q. How should discrepancies in experimental outcomes involving this compound be systematically investigated?

- Variable isolation : Test solvent dryness (Karl Fischer titration), zinc activation methods, and stoichiometry independently .

- Side-product analysis : GC-MS or LC-MS identifies byproducts (e.g., heptane from hydrolysis or dialkylzinc species) .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediates and optimize timing .

Q. What computational models are applicable for studying the reaction mechanisms of heptylzinc bromide in solution?

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (ΔG‡, ΔH‡) for transmetallation steps using LANL2DZ basis sets for Zn and Br .

- Molecular Dynamics (MD) : Simulate solvent effects (THF vs. ether) on Zn coordination geometry and reactivity .

- Reaction pathway mapping : Identify low-energy intermediates using Gaussian 16 software to refine synthetic protocols .

Q. What are the implications of solvent choice on the stability and reactivity of this compound?

- Ether solvents (e.g., THF) : Stabilize Zn via Lewis base interactions, extending shelf life but slowing electrophilic attack .

- Hydrocarbon solvents (e.g., hexane) : Reduce stability due to poor solubility but minimize side reactions with polar electrophiles .

- Co-solvent systems : THF/toluene mixtures (1:1 v/v) balance solubility and reactivity for large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.